molecular formula C13H14N2OS B14438491 Acetophenone, 4'-(ethylthio)-2-(1-imidazolyl)- CAS No. 73932-12-4

Acetophenone, 4'-(ethylthio)-2-(1-imidazolyl)-

Katalognummer: B14438491
CAS-Nummer: 73932-12-4
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: LCDOZUVVLVSCHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetophenone, 4’-(ethylthio)-2-(1-imidazolyl)- is a chemical compound that features an acetophenone core substituted with an ethylthio group at the 4’ position and an imidazolyl group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 4’-(ethylthio)-2-(1-imidazolyl)- typically involves the introduction of the ethylthio and imidazolyl groups onto the acetophenone core. One common method is the nucleophilic substitution reaction where the ethylthio group is introduced using an appropriate thiol reagent under basic conditions. The imidazolyl group can be introduced via a condensation reaction with an imidazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetophenone, 4’-(ethylthio)-2-(1-imidazolyl)- can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

    Substitution: The imidazolyl group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Acetophenone, 4’-(ethylthio)-2-(1-imidazolyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetophenone, 4’-(ethylthio)-2-(1-imidazolyl)- involves its interaction with specific molecular targets. The imidazolyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethylthio group may also contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4’-(Imidazol-1-yl)acetophenone: Similar structure but lacks the ethylthio group.

    3-Fluoro-4-(1-imidazolyl)acetophenone: Contains a fluorine atom instead of the ethylthio group.

    4-(1-Imidazolyl)phenol: Features a hydroxyl group instead of the acetophenone core.

Uniqueness

Acetophenone, 4’-(ethylthio)-2-(1-imidazolyl)- is unique due to the presence of both the ethylthio and imidazolyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

73932-12-4

Molekularformel

C13H14N2OS

Molekulargewicht

246.33 g/mol

IUPAC-Name

1-(4-ethylsulfanylphenyl)-2-imidazol-1-ylethanone

InChI

InChI=1S/C13H14N2OS/c1-2-17-12-5-3-11(4-6-12)13(16)9-15-8-7-14-10-15/h3-8,10H,2,9H2,1H3

InChI-Schlüssel

LCDOZUVVLVSCHH-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=CC=C(C=C1)C(=O)CN2C=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.